N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
Overview
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst, such as a nanocatalyst or metal catalyst, under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol or water, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs with antibacterial, antifungal, and anticancer properties.
Biological Research: The compound is studied for its potential to inhibit specific biological pathways and targets, making it useful in research on diseases such as cancer and infectious diseases.
Pharmaceutical Industry: It serves as a lead compound for the synthesis of new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in disease progression. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide
- N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide
Uniqueness
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its biological applications .
Properties
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-26-17-4-2-3-14(11-17)20(25)23-16-8-5-13(6-9-16)21-24-18-12-15(22)7-10-19(18)27-21/h2-12H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZNEYBVTZQBIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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